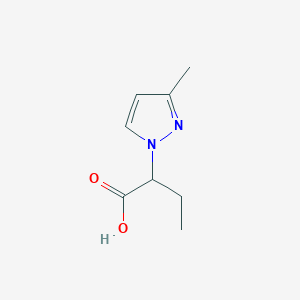

2-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylpyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-7(8(11)12)10-5-4-6(2)9-10/h4-5,7H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMPPWGXFXCKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=CC(=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 3 Methyl 1h Pyrazol 1 Yl Butanoic Acid

Regioselective Synthesis Pathways

Achieving the correct arrangement of substituents—specifically, the attachment of the butanoic acid moiety at the N1 position of the 3-methyl-1H-pyrazole ring—is a critical challenge in the synthesis of the target molecule. Regioselectivity is governed by the electronic and steric properties of the pyrazole (B372694) precursor and the reaction conditions employed.

Condensation Reactions with Pyrazole Precursors

Direct N-alkylation of a pre-formed pyrazole ring is a common and effective strategy. The Michael addition reaction of unsymmetrical pyrazoles, such as 3-methyl-1H-pyrazole, to α,β-unsaturated carbonyl compounds is a powerful method for regioselective C-N bond formation. nih.gov The reaction of 3-methyl-1H-pyrazole with a suitable conjugated carbonyl alkyne, followed by reduction, can yield the desired N1-substituted butanoic acid derivative. nih.gov

The regioselectivity of this addition is influenced by steric effects. The incoming electrophile tends to add to the less sterically hindered nitrogen atom of the pyrazole ring. nih.gov For 3-methyl-1H-pyrazole, the N1 position is generally favored over the N2 position adjacent to the methyl group. nih.gov The choice of solvent and catalyst can also play a crucial role in directing the regiochemical outcome. nih.gov

Table 1: Regioselectivity in Michael Addition of Substituted Pyrazoles

Data illustrating the influence of pyrazole substituents on the regioselectivity of Michael addition reactions with conjugated carbonyl alkynes. nih.gov

| Pyrazole Reactant | C3-Substituent | C5-Substituent | Product Ratio (N1-isomer : N2-isomer) | Key Finding |

|---|---|---|---|---|

| 3-Methyl-5-phenyl-1H-pyrazole | Methyl | Phenyl | 2 : 1 | Steric hindrance from the C5 substituent has a minor influence on regioselectivity. nih.gov |

| 3-Phenyl-1H-pyrazole | Phenyl | -H | ~3.3 : 1 | Addition favors the nitrogen atom distal to the larger substituent. nih.gov |

Another established method for forming the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. nih.gov To achieve the desired N1 substitution pattern, one could theoretically employ a substituted hydrazine, such as ethyl 2-hydrazinobutanoate, and react it with acetylacetone.

Functional Group Modifications on Pyrazole and Butanoic Acid Moieties

Once the core structure of 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid is assembled, further chemical diversity can be introduced through functional group modifications. The carboxylic acid moiety is a versatile handle for transformations such as esterification, amidation, or reduction to an alcohol. These are standard transformations that allow for the creation of a library of derivatives.

On the pyrazole ring, the methyl group can potentially be modified. For instance, the Vilsmeier-Haack reaction, which involves treating a pyrazolone (B3327878) with phosphorus oxychloride and dimethylformamide, is used to introduce a formyl group onto the pyrazole ring, demonstrating that C-H bonds on the ring can be functionalized. mdpi.com While this specific reaction applies to a pyrazolone precursor, it illustrates the principle of modifying the heterocyclic core.

Multi-Step Synthesis Approaches

Complex molecular targets often require multi-step synthetic sequences. For this compound, a plausible multi-step approach involves the initial synthesis of the pyrazole ring followed by the introduction of the butanoic acid side chain. For example, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be synthesized via cyclocondensation of ethyl acetoacetate (B1235776) and phenylhydrazine. mdpi.com This pyrazolone can then undergo further reactions to build the desired structure.

Modern synthetic chemistry also employs cascade reactions, where multiple bond-forming events occur in a single pot. A notable example is the copper-catalyzed [3+2] annulation/ring-opening cascade reaction between hydrazones and exocyclic dienones to produce pyrazole-bound butanoic acid derivatives. nih.govresearchgate.netrsc.org This specific method leads to C4-substituted pyrazoles, a different regioisomer from the target compound, but it highlights the power of multi-step, one-pot approaches in generating complex heterocyclic systems. nih.govresearchgate.netrsc.org The key to this transformation is a nucleophilic ring opening of a spiro pyrazoline intermediate by water. nih.govresearchgate.netrsc.org

Stereoselective Synthesis of Enantiomers and Diastereomers

The C2 carbon of the butanoic acid moiety in the title compound is a stereocenter. The development of methods to control the absolute configuration at this center is crucial for investigating the biological activities of the individual enantiomers.

Asymmetric Catalysis in Pyrazole-Butanoic Acid Systems

Asymmetric catalysis is a premier strategy for accessing enantiomerically enriched compounds. For structures similar to this compound, transition metal-catalyzed reactions have proven highly effective. A rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a crotonate ester has been used to establish the (S) absolute configuration at the C3 position of a 3-aryl-butanoic acid derivative that also contains a pyrazole moiety. researchgate.net This method provides a powerful tool for setting the stereocenter in the butanoic acid chain. researchgate.net

Table 2: Asymmetric Catalysis for Synthesis of Chiral Butanoic Acid Derivatives

Details of a rhodium-catalyzed asymmetric 1,4-addition to generate a chiral center in a pyrazole-containing butanoic acid precursor. researchgate.net

| Catalyst | Ligand | Reaction Type | Substrates | Stereochemical Outcome |

|---|---|---|---|---|

| Rhodium Complex | (R)-BINAP | Asymmetric 1,4-Addition | Arylboronic acid, Crotonate ester | Major product with (S) absolute configuration |

Furthermore, chiral iridium and ruthenium complexes containing protic pyrazole ligands have been developed as effective catalysts for the asymmetric transfer hydrogenation of ketones, showcasing the utility of pyrazole-based ligands in asymmetric transformations. mdpi.com Cooperative catalysis, using a combination of a chiral amine-thiourea and an achiral organic acid, has also been employed for the highly stereoselective conjugate addition of pyrazolones to nitroolefins. scichina.com These examples underscore the broad potential of asymmetric catalysis in the synthesis of chiral pyrazole derivatives.

Chiral Auxiliary-Mediated Synthesis

An alternative approach to stereocontrol involves the use of chiral auxiliaries. In this methodology, a chiral molecule is covalently attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

A notable example in pyrazole chemistry is the use of tert-butanesulfinamide as a chiral auxiliary. rsc.org For instance, (R)- or (S)-tert-butanesulfinamide can be condensed with an aldehyde to form a chiral toluenesulfinyl imine. A subsequent stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary group, yields a chiral amine. rsc.org This amine can then be further transformed into a chiral pyrazole derivative. rsc.org This strategy provides a robust and reliable method for introducing chirality into molecules containing a pyrazole ring, with the potential for producing high enantiomeric excess. rsc.orgrsc.org

Table of Compounds

Diastereoselective Routes to Substituted Butanoic Acids

The synthesis of enantiomerically pure substituted butanoic acids, such as this compound, relies heavily on asymmetric synthesis strategies. A primary approach involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgnih.gov These auxiliaries are typically derived from readily available, inexpensive chiral compounds like amino acids or terpenes. nih.govresearchgate.net

One of the most effective methods for establishing the stereocenter at the alpha-position of the butanoic acid chain is through the diastereoselective alkylation of a chiral enolate. researchgate.net In this strategy, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer camphorsultam, is first attached to a precursor acid, forming a chiral imide. wikipedia.org The auxiliary then directs the approach of an electrophile to one face of the enolate formed upon deprotonation, leading to the creation of a new stereocenter with high diastereoselectivity. Subsequent mild cleavage of the auxiliary yields the desired chiral carboxylic acid.

Another notable strategy is the use of sulfinamides, such as tert-butanesulfinamide, as chiral auxiliaries. nih.gov This approach is particularly effective for the asymmetric synthesis of chiral amines, which can then be further transformed into the target pyrazole derivatives. nih.gov The key step involves the stereoselective addition of a nucleophile to a chiral sulfinylimine, establishing the critical stereocenter. nih.gov

Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | High diastereoselectivity, reliable facial control, well-studied mechanism. wikipedia.org |

| Oppolzer's Camphorsultam | Asymmetric alkylations, Michael additions | Excellent stereocontrol, crystalline derivatives aid in purification. wikipedia.org |

| Enders' SAMP/RAMP | Asymmetric alkylation of ketones/aldehydes | Highly effective for creating α-chiral carbonyl compounds. nih.gov |

| tert-Butanesulfinamide | Asymmetric synthesis of chiral amines | Versatile, stable, and readily cleaved under mild acidic conditions. nih.gov |

Derivatization Strategies for Analogues

Esterification Reactions

The carboxylic acid moiety of this compound is readily converted to its corresponding esters through standard esterification protocols. One common method involves the reaction of the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid or hydrochloric acid. researchgate.net Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.trniscpr.res.in The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a base like pyridine (B92270), to afford the ester. dergipark.org.tr This two-step process is highly efficient for producing a wide range of ester derivatives.

Amidation Reactions

Similar to esterification, the synthesis of amides from this compound is a fundamental transformation for generating analogues. The most prevalent method involves the activation of the carboxylic acid, commonly by converting it to an acyl chloride using reagents like thionyl chloride. ciac.jl.cnnih.gov This activated intermediate is then reacted with a primary or secondary amine to form the corresponding amide. nih.govmdpi.com This route is widely used for creating pyrazole carboxamides, which are of significant interest in medicinal chemistry. nih.govresearchgate.nettandfonline.com Coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can also be employed to facilitate the direct condensation of the carboxylic acid with an amine, avoiding the need for the acyl chloride intermediate. mdpi.com

Introduction of Diverse Substituents on Pyrazole Ring

The pyrazole ring within the molecule is an aromatic heterocycle and is susceptible to electrophilic substitution reactions, which allow for the introduction of various functional groups. nih.govbyjus.com The C-4 position of the 1-substituted pyrazole ring is the most common site for electrophilic attack due to its higher electron density. rsc.orgscribd.com

Common Electrophilic Substitution Reactions on the Pyrazole Ring:

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) at the C-4 position. scribd.commasterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) leads to the installation of a sulfonic acid group (-SO₃H) at the C-4 position. scribd.com

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to place a halogen atom at the C-4 position.

Formylation: The Vilsmeier-Haack reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (-CHO) at the C-4 position. scribd.com

Carboxylation: Direct introduction of a carboxylic acid group at the C-4 position can be accomplished using oxalyl chloride followed by hydrolysis. nih.gov

Furthermore, directed ortho-metalation strategies can be employed for more specific functionalization, where deprotonation with a strong base followed by quenching with an electrophile allows for the introduction of substituents at positions other than C-4. researchgate.net

Incorporation of Different Heterocyclic Systems

The pyrazole nucleus of this compound can serve as a scaffold for the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govnih.gov These fused systems are of great interest due to their prevalence in pharmacologically active compounds. rsc.orgrsc.org

The synthesis of these bicyclic heterocycles typically begins with the functionalization of the pyrazole ring, most commonly through the introduction of an amino group at the C-5 position. This 5-aminopyrazole intermediate then acts as a key building block. nih.govmdpi.com

Pyrazolo[1,5-a]pyrimidines: These are generally synthesized via the cyclocondensation reaction of a 5-aminopyrazole derivative with a 1,3-bielectrophilic compound, such as a β-diketone, an α,β-unsaturated ketone, or an enaminone. nih.govias.ac.inresearchgate.net

Pyrazolo[3,4-b]pyridines: This scaffold is also commonly accessed from 5-aminopyrazoles. The reaction with 1,3-dicarbonyl compounds or α,β-unsaturated ketones under various conditions leads to the formation of the fused pyridine ring. nih.govnih.govmdpi.com

Synthetic Utility as a Chemical Building Block

This compound and its derivatives are valuable building blocks in organic and medicinal chemistry. lifechemicals.comeurekaselect.com The presence of multiple reactive sites—the carboxylic acid, the C-4 and C-5 positions of the pyrazole ring, and the methyl group at C-3—provides numerous handles for synthetic modification.

The derivatization of the carboxylic acid into esters and amides allows for the exploration of structure-activity relationships in drug discovery programs by modifying polarity, solubility, and hydrogen bonding capabilities. researchgate.net The ability to selectively functionalize the pyrazole ring through electrophilic substitution or metalation opens pathways to a vast array of substituted analogues. nih.govresearchgate.net These functionalized pyrazoles can then be used in cross-coupling reactions to introduce further complexity.

Perhaps most significantly, the use of this compound as a precursor for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines highlights its utility in scaffold hopping and the generation of diverse chemical libraries for biological screening. nih.govresearchgate.net The pyrazole core is a privileged structure in many marketed drugs, and its incorporation into more complex frameworks is a common strategy in the search for new therapeutic agents. nih.govlifechemicals.com

Advanced Spectroscopic and Crystallographic Investigations of 2 3 Methyl 1h Pyrazol 1 Yl Butanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of all proton and carbon signals, offering deep insights into its molecular framework.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm, due to deshielding and hydrogen bonding. libretexts.org The protons on the pyrazole (B372694) ring, H-4 and H-5, would present as doublets, with their specific chemical shifts influenced by the electronic environment of the heterocyclic ring. The methyl group attached to the pyrazole ring would be observed as a singlet in the upfield region. The butanoic acid chain protons would show characteristic multiplets, with the proton alpha to the carbonyl group appearing at a more downfield position compared to the other methylene (B1212753) and methyl protons of the ethyl group. docbrown.info

The ¹³C NMR spectrum provides complementary information, with a distinct signal for each carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 170-185 ppm. libretexts.org The carbons of the pyrazole ring would resonate in the aromatic region, with their precise shifts determined by the substitution pattern. The aliphatic carbons of the butanoic acid chain and the pyrazole's methyl group would appear in the upfield region of the spectrum. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | 10.0 - 12.0 | br s |

| Pyrazole H-5 | ~7.5 | d |

| Pyrazole H-4 | ~6.0 | d |

| CH (butanoic acid) | ~4.5 | t |

| Pyrazole-CH₃ | ~2.3 | s |

| CH₂ (butanoic acid) | ~2.0 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 185 |

| Pyrazole C-3 | ~150 |

| Pyrazole C-5 | ~140 |

| Pyrazole C-4 | ~105 |

| CH (butanoic acid) | ~60 |

| Pyrazole-CH₃ | ~12 |

| CH₂ (butanoic acid) | ~25 |

Two-Dimensional NMR Techniques for Structural Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. Key correlations would be expected between the methine proton and the methylene protons of the butanoic acid chain, and between the methylene protons and the terminal methyl protons. This allows for the unambiguous assignment of the aliphatic chain. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of each carbon signal based on the previously assigned proton spectrum. For example, the signal for the pyrazole H-4 proton would correlate with the pyrazole C-4 carbon. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection between the pyrazole ring and the butanoic acid side chain. For instance, correlations would be expected between the methine proton of the butanoic acid and the N-1 adjacent carbons of the pyrazole ring, as well as the carbonyl carbon. youtube.com

Dynamic NMR Studies of Molecular Processes

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding environment.

Detailed Vibrational Assignments and Band Analysis

The FT-IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrational modes of the pyrazole ring and the carboxylic acid moiety.

Carboxylic Acid Group: A very broad and intense absorption band in the FT-IR spectrum, typically between 2500 and 3300 cm⁻¹, is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The C=O stretching vibration would give rise to a strong, sharp band around 1700-1725 cm⁻¹. ucalgary.ca The C-O stretching and O-H bending vibrations would appear in the fingerprint region. libretexts.org

Pyrazole Ring: The pyrazole ring would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net Ring breathing modes and other deformations would be present in the fingerprint region.

Aliphatic Chain: The C-H stretching vibrations of the methyl and methylene groups of the butanoic acid chain would be observed in the 2850-3000 cm⁻¹ region. vscht.cz Bending vibrations for these groups would be found around 1465 cm⁻¹ (scissoring) and 1380 cm⁻¹ (bending). vscht.cz

Table 3: Predicted FT-IR and Raman Vibrational Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500-3300 | Strong, Broad | Weak |

| C-H stretch (pyrazole) | 3050-3150 | Medium | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Strong | Strong |

| C=O stretch | 1700-1725 | Strong | Medium |

| C=N, C=C stretch (pyrazole) | 1400-1600 | Medium-Strong | Strong |

| CH₂/CH₃ bending | 1380-1465 | Medium | Medium |

Conformation and Hydrogen Bonding Characterization

Vibrational spectroscopy is particularly sensitive to intermolecular interactions such as hydrogen bonding. In the solid state, this compound is expected to form dimeric structures through hydrogen bonds between the carboxylic acid groups of two molecules. This strong hydrogen bonding is responsible for the significant broadening and red-shifting of the O-H stretching band in the FT-IR spectrum. nih.gov The position and shape of the C=O stretching band can also provide information about the strength and nature of the hydrogen bonding. nih.gov In solution, the extent of hydrogen bonding will depend on the solvent and concentration. In non-polar solvents, the dimeric form is likely to persist, while in polar, protic solvents, intermolecular hydrogen bonds with the solvent molecules will become more prevalent. Raman spectroscopy can also be a powerful tool for studying hydrogen bonding, particularly in aqueous solutions. nih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a critical analytical tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₈H₁₂N₂O₂), the molecular weight is 168.19 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 168.

The fragmentation of this molecular ion is expected to follow pathways characteristic of carboxylic acids and molecules containing heterocyclic rings. Key fragmentation processes for short-chain carboxylic acids involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org Expected fragmentation patterns for this compound would include:

Loss of the hydroxyl radical (•OH): This would result in a fragment ion [M-17]⁺ at m/z 151.

Loss of the carboxyl group (•COOH): This cleavage yields a significant fragment ion [M-45]⁺ at m/z 123.

McLafferty Rearrangement: Carboxylic acids can undergo this rearrangement, though it is more prominent in esters.

Cleavage of the butanoic acid side chain: Rupture of the C-N bond could lead to fragments corresponding to the pyrazole ring and the butanoic acid moiety.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification and structural confirmation.

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 168 | [M]⁺ (Molecular Ion) | [C₈H₁₂N₂O₂]⁺ | Represents the intact ionized molecule. |

| 151 | [M - •OH]⁺ | [C₈H₁₁N₂O]⁺ | Resulting from the loss of a hydroxyl radical. libretexts.org |

| 123 | [M - •COOH]⁺ | [C₇H₁₁N₂]⁺ | Resulting from the loss of the carboxyl group. libretexts.org |

X-ray Crystallography and Structural Analysis

X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

While the specific crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related pyrazole derivatives provides significant insight into the expected structural characteristics. For instance, the crystal structure of Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate has been determined, revealing key structural parameters. mdpi.com Another related compound, 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), has also been characterized by single-crystal X-ray diffraction. nih.govresearchgate.net

The crystallographic data for such derivatives are instrumental in understanding how the pyrazole ring and associated functional groups orient themselves in the solid state.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5408(16) |

| b (Å) | 9.5827(16) |

| c (Å) | 11.580(2) |

| β (°) | 105.838(3) |

| Volume (ų) | 1018.5(3) |

| Z (Molecules per unit cell) | 4 |

The crystal packing of molecules is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. In pyrazole-containing carboxylic acids, the carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the pyrazole ring contains nitrogen atoms that can act as hydrogen bond acceptors.

In the crystal structure of Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, strong O–H···N hydrogen bonds link the molecules into chains. mdpi.com Similarly, the crystal packing of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine features prominent C—H···N hydrogen-bonding interactions that connect molecules into a supramolecular tape. researchgate.net For this compound, it is anticipated that the carboxylic acid moieties would form strong O-H···O hydrogen bonds, likely resulting in the formation of centrosymmetric dimers, a common structural motif for carboxylic acids. researchgate.net Furthermore, the nitrogen atoms of the pyrazole ring could engage in hydrogen bonding with the carboxylic acid's hydroxyl group or C-H donors, leading to a complex and stable three-dimensional network.

The this compound molecule contains a chiral center at the second carbon of the butanoic acid chain. Therefore, it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). X-ray crystallography is the most powerful and definitive method for determining the absolute configuration of a chiral molecule. nih.gov This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in a crystal of a single enantiomer.

As of this writing, no single-crystal X-ray diffraction studies on an enantiomerically pure sample of this compound have been reported in the surveyed scientific literature. Consequently, the absolute configuration of its enantiomers has not been experimentally determined through crystallographic methods. Such a determination would be essential for understanding its stereospecific interactions in biological systems or its use in asymmetric synthesis.

Theoretical and Computational Studies of 2 3 Methyl 1h Pyrazol 1 Yl Butanoic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. These methods provide a robust framework for understanding the geometry, electronic landscape, and reactivity of molecules.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For pyrazole (B372694) derivatives, methods like DFT with the B3LYP functional and a 6-31G(d) or similar basis set are commonly employed to achieve accurate structural models. nih.govresearchgate.net This process yields key parameters such as bond lengths, bond angles, and dihedral angles.

The analysis reveals that the pyrazole ring typically adopts a planar conformation, which is often stabilized by intramolecular interactions and the delocalization of π-electrons. nih.govresearchgate.net The optimized geometry is the foundation for all subsequent computational analyses.

Table 1: Representative Optimized Geometric Parameters for a Pyrazole Ring Derivative (Note: Data is illustrative of typical findings for pyrazole derivatives as specific data for the target compound is not available).

| Parameter | Bond | Typical Calculated Value (Å) |

|---|---|---|

| Bond Length | N1-N2 | 1.35 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.37 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net For pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO distribution can vary depending on the substituents. nih.gov

Table 2: Illustrative Frontier Orbital Energies for a Pyrazole Derivative (Note: Data is illustrative, based on findings for related compounds like ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate). nih.gov

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.59 |

| LUMO | -0.82 |

| Energy Gap (ΔE) | 5.77 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and chemical bonds. wisc.edumpg.de This method investigates charge transfer and intramolecular interactions by examining the stabilization energies (E⁽²⁾) between filled (donor) and empty (acceptor) orbitals. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

The MEP map is color-coded to represent different electrostatic potential values on the molecule's surface.

Red and Yellow: Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack. In pyrazole derivatives, these are typically found around the nitrogen atoms and any carbonyl oxygen atoms. mdpi.com

Blue: Regions of positive potential, electron-deficient, indicating sites for nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to heteroatoms. researchgate.net

Green: Regions of neutral potential.

The MEP map provides a valuable guide to the reactivity and intermolecular interactions of the molecule. mdpi.compreprints.org

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation when compared with experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations help in the assignment of experimental signals to specific atoms within the molecule. researchgate.netmdpi.com

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies of a molecule. mdpi.com The predicted frequencies correspond to specific vibrational modes (e.g., stretching, bending) of functional groups. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, improving agreement with experimental IR and Raman spectra. longdom.org This analysis is crucial for confirming the presence of key functional groups such as C=O, N-H, and C-N. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used in drug design and medicinal chemistry to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com For pyrazole derivatives, which exhibit a wide range of biological activities, QSAR models are invaluable for predicting their efficacy and optimizing their structure for enhanced therapeutic effects. nih.govresearchgate.net

The process involves generating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of related compounds and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a predictive model. nih.govresearchgate.net

Molecular modeling, including molecular docking, is often used alongside QSAR. Docking studies simulate the interaction between a ligand (the pyrazole derivative) and a biological target, such as a protein or enzyme receptor. nih.gov This helps to visualize the binding mode, identify key interactions (like hydrogen bonds), and understand the structural features necessary for biological activity, thereby guiding the design of new, more potent compounds. nih.gov For instance, QSAR and docking studies have been successfully applied to pyrazole derivatives to explore their potential as EGFR kinase inhibitors in cancer therapy. nih.govresearchgate.net

No Publicly Available Research Found for "2-(3-methyl-1H-pyrazol-1-yl)butanoic acid"

Following a comprehensive search of scientific literature and databases, no specific theoretical and computational studies detailing the properties and behavior of the chemical compound This compound were found. The requested article, which was to focus solely on this compound within a detailed outline of computational analyses, cannot be generated due to the absence of published research on this specific molecule.

Extensive searches were conducted to locate studies related to Quantitative Structure-Activity Relationship (QSAR) models, pharmacophore modeling, conformational analysis, and molecular dynamics simulations specifically for this compound. These searches yielded no results, indicating that this particular compound has not been the subject of published research in these areas.

While there is a body of research on the broader class of pyrazole derivatives, the strict requirement to focus exclusively on "this compound" prevents the inclusion of more general findings. Generating content on this specific compound without supporting scientific literature would not be possible.

Therefore, the sections and subsections outlined in the request, including:

Molecular Dynamics Simulations

Simulation of Molecular Interactions in Research Environments

cannot be addressed for the specified molecule. No data tables or detailed research findings could be produced as no underlying research is available.

Mechanistic Investigations of Molecular Interactions of 2 3 Methyl 1h Pyrazol 1 Yl Butanoic Acid in Research Models

Biochemical Binding Studies with Target Receptors or Enzymes (Non-Clinical)

Biochemical studies are crucial for elucidating the direct molecular targets of a compound. For pyrazole (B372694) derivatives, these investigations often involve in vitro assays to measure binding affinity to specific receptors or the inhibition of enzyme activity.

In Vitro Ligand-Receptor Binding Assays

In vitro ligand-receptor binding assays are used to determine the affinity and selectivity of a compound for a specific biological target. Studies on butanoic acid derivatives containing a pyrazole moiety have identified interactions with integrin receptors. For instance, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids featuring a pyrazole group were screened in cell adhesion assays for their affinity against multiple integrins. Numerous analogues were found to have high affinity and selectivity for the αvβ6 integrin, a target of interest for idiopathic pulmonary fibrosis researchgate.net.

Similarly, research into a different class of pyrazole compounds, (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides, identified them as potent activators of G protein-gated inwardly-rectifying potassium (GIRK) channels. These assays, conducted on HEK293 cells using thallium flux, determined the potency (EC50) and efficacy of these compounds, highlighting the role of the 3-methyl-pyrazole group in achieving high activation levels of the GIRK1/2 channel.

Below is a table of research findings on GIRK1/2 channel activation by related pyrazole compounds.

| Compound ID | Modification | EC50 (nM) | Efficacy (%) |

| 15a | 3-methyl-1-cyclohexylpyrazole group | 96 | 92 |

| 15b | Thioamide modification | 623 | - |

| 15d | 4,4-difluorocyclohexane modification | 84 | - |

Enzyme Inhibition Kinetic Studies (Non-Clinical)

Enzyme inhibition assays are fundamental in pharmacological research to quantify how a compound interferes with enzyme activity. Pyrazole derivatives have been extensively studied as inhibitors of various enzymes.

One area of focus is their role as inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases. A study on 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives identified several compounds with significant inhibitory activity against JNK3. Kinase profiling of a lead compound showed high selectivity for JNK3 over 37 other kinases nih.gov. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50).

Another significant target for pyrazole-based compounds is the human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. A series of 2-(3-alkoxy-1H-pyrazol-1-yl)azines were evaluated and found to be potent inhibitors of DHODH in enzymatic tests acs.orgnih.gov. The inhibition of this enzyme was confirmed to be the source of the observed antiviral effects in cell-based assays nih.gov.

The table below summarizes the inhibitory activities of selected pyrazole derivatives against their target enzymes.

| Compound Class | Target Enzyme | Key Compound | IC50 (nM) |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | 8a | 227 |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | 8b | 361 |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | 7a | 635 |

Cellular Interaction Studies in Research Cell Lines (Non-Clinical)

Following biochemical assays, cellular studies in non-clinical research cell lines are performed to understand a compound's effect in a more complex biological system, including its cytotoxicity and impact on cellular signaling pathways.

In Vitro Cytotoxicity Assays in Cancer Cell Lines

The cytotoxic (cell-killing) potential of pyrazole derivatives has been widely investigated against various human cancer cell lines. These assays, such as the MTT or DNS assay, measure the concentration of a compound required to inhibit cell growth by 50% (IC50) after a specific exposure time.

Numerous studies have demonstrated the anticancer effects of compounds containing the pyrazole scaffold.

A series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines, with IC50 values in the low micromolar range rsc.org.

A novel thieno[2,3-c]pyrazole derivative, Tpz-1, induced cell death at low micromolar concentrations (0.19 µM to 2.99 µM) across a panel of 17 human cancer cell lines mdpi.com.

Research on 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl] acetamide derivatives showed growth inhibition against eight cancer cell lines, including HOP-92 (lung) and T-47D (breast) ju.edu.sa.

Copper(II) complexes bearing bis(pyrazol-1-yl)acetate ligands have also been evaluated for their in vitro antitumor activity against a panel of human cancer cell lines derived from solid tumors, including cervical (A431), pancreatic (BxPC3), and breast (MCF-7) cancer cells mdpi.com.

The following table presents a selection of reported IC50 values for various pyrazole derivatives against different cancer cell lines.

| Compound Class/ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) |

| 1,3,5-trisubstituted-1H-pyrazole (Cpd 4) | MCF-7 | Breast | 10.2 |

| 1,3,5-trisubstituted-1H-pyrazole (Cpd 10b) | MCF-7 | Breast | 4.8 |

| 1,3,5-trisubstituted-1H-pyrazole (Cpd 10c) | MCF-7 | Breast | 3.9 |

| Thieno[2,3-c]pyrazole (Tpz-1) | Various Leukemia & Lymphoma Lines | Blood | 0.19 - 2.99 |

Effects on Cellular Pathways in Model Systems

Beyond general cytotoxicity, research has delved into the specific cellular mechanisms affected by pyrazole compounds. These studies often reveal impacts on critical pathways controlling cell survival, proliferation, and death.

One of the most frequently observed effects is the induction of apoptosis (programmed cell death). Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives found that they could activate pro-apoptotic proteins such as Bax, p53, and Caspase-3 rsc.org. Molecular docking studies further suggested that these compounds bind to and inhibit Bcl-2, a key anti-apoptotic protein rsc.org. Some of these compounds also induced DNA damage, indicating genotoxic stress as another mechanism of action rsc.org.

Other pyrazole derivatives have been shown to interfere with cell cycle progression. For instance, a novel oleanolic acid derivative containing a triazole moiety was found to induce G2/M phase arrest in breast cancer cells nih.gov. This compound was also shown to inhibit the Notch-Akt signaling pathway, which is critical for cell growth and survival, by stimulating the production of reactive oxygen species (ROS) nih.gov.

Investigation of Tautomeric Preferences and Proton Transfer Mechanisms

Pyrazoles and their derivatives, particularly pyrazolones, can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. The predominant tautomeric form can significantly influence the compound's chemical properties and biological activity. For pyrazolones, three main tautomers are possible: the OH-form, the CH-form, and the NH-form clockss.orgresearchgate.net.

The equilibrium between these forms is influenced by factors such as the solvent environment and the presence of substituents on the pyrazole ring clockss.orgnih.gov. In nonpolar solvents, some pyrazole derivatives exist as dimers connected by intermolecular hydrogen bonds, while in polar solvents like DMSO, monomeric forms are more common nih.govnih.gov. The specific tautomer present can be identified using techniques like X-ray crystallography for solid-state analysis and various NMR spectroscopy methods (¹H, ¹³C, ¹⁵N) for analysis in solution nih.govnih.gov.

Studies on related compounds like 2-(1H-pyrazol-5-yl)pyridines have shown they can undergo photoinduced proton transfer. Depending on the molecular conformation (syn vs. anti), the solvent, and whether the molecule is in a monomeric or dimeric state, different mechanisms can occur, including:

Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-State Intermolecular Double-Proton Transfer (ESDPT)

These processes are often detected by observing dual luminescence in spectroscopic analyses.

Coordination Chemistry and Metal Complexation of 2 3 Methyl 1h Pyrazol 1 Yl Butanoic Acid

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands is well-established, typically involving the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. Characterization relies on a combination of spectroscopic and analytical techniques to confirm the structure and composition of the resulting complexes.

Transition Metal Complexes

The synthesis of transition metal complexes with ligands similar to 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid, such as acylpyrazolones, is generally achieved by reacting the ligand with transition metal salts (e.g., chlorides, nitrates, or acetates) in a solvent like ethanol (B145695) or methanol. researchgate.netsemanticscholar.org The reaction often proceeds at room temperature or with gentle heating to yield the desired metal complex. researchgate.net

Characterization of these complexes involves several key techniques:

Infrared (IR) Spectroscopy: This is used to confirm the coordination of the ligand to the metal ion. A significant shift in the vibrational frequencies of the carboxylate (COO-) and pyrazole (B372694) C=N groups upon complexation provides evidence of metal-ligand bond formation.

Elemental Analysis: This technique determines the percentages of carbon, hydrogen, and nitrogen, which helps to confirm the stoichiometry of the complex, specifically the metal-to-ligand ratio. researchgate.net

Magnetic Susceptibility Measurements: These measurements provide information about the electronic configuration and geometry of the central metal ion, for example, distinguishing between high-spin and low-spin octahedral complexes or identifying tetrahedral geometries. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes reveal d-d transitions for the metal ions, which are characteristic of the coordination environment (e.g., octahedral or tetrahedral). nih.gov

Complexes of various transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II), have been synthesized with related pyrazole-containing ligands, often resulting in stable, six-coordinate octahedral geometries. semanticscholar.orgresearchgate.net

Main Group Metal Complexes

The synthesis of main group metal complexes with analogous acylpyrazolone ligands often involves an in-situ preparation of an alkali or alkaline earth metal salt of the ligand, followed by a salt metathesis reaction with a second main group metal salt. nih.gov For instance, the ligand can be deprotonated with an alkali metal hydroxide (B78521) (like NaOH or KOH) or methoxide, and the resulting salt can then be reacted with a salt of another metal, such as aluminum or magnesium, to yield the target complex. nih.govresearchgate.net

Alternatively, direct reaction with metal alkyls or alkoxides is also a viable synthetic route. For example, aluminum complexes have been prepared by reacting pyrazole-based ligands with trialkylaluminum compounds (e.g., AlMe₃). researchgate.net Characterization of these complexes is performed using methods similar to those for transition metals, with particular emphasis on NMR spectroscopy (¹H and ¹³C) to probe the changes in the ligand's chemical environment upon coordination. nih.gov

Spectroscopic and Structural Studies of Metal-Ligand Interactions

Detailed studies of the metal-ligand interactions in both solid-state and solution are crucial for understanding the coordination preferences, geometries, and stability of the complexes formed by this compound.

X-ray Crystallography of Metal Complexes

For complexes with related pyrazole-based ligands, X-ray crystallography has revealed a variety of coordination modes and structures. nih.govdongguk.edu For example, copper(II) has been shown to form a slightly distorted square-pyramidal coordination environment with two 3,5-dimethyl-1H-pyrazole molecules and a chelating oxalate (B1200264) anion. dnu.dp.ua In this structure, the equatorial plane is formed by two nitrogen atoms from the pyrazole ligands and two oxygen atoms from the oxalate, with a water molecule occupying the axial position. dnu.dp.ua Similarly, cadmium(II) complexes with pyrazole-derived ligands have been characterized, showing keto-oxygen bridged structures where the metal center can adopt a pentagonal bipyramidal geometry. dongguk.edu

Below is a table summarizing representative crystallographic data for metal complexes with analogous pyrazole-containing ligands.

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| Cu(H₂O)(DMPZ)₂(C₂O₄) | Cu(II) | Square Pyramidal | Cu-N: ~2.0, Cu-O(oxalate): ~1.95, Cu-O(water): ~2.3 | dnu.dp.ua |

| [XAl(OC(Ph)CH{(3,5-Me₂C₃HN₂)-1})₂] (X=Cl) | Al(III) | Distorted Trigonal Bipyramid | Al-O: ~1.82, Al-N: ~2.0, Al-Cl: ~2.2 | researchgate.net |

| Cd₂(PzOPy)₂(H₂O)₄₄ | Cd(II) | Pentagonal Bipyramidal | Cd-N(pyrazole): ~2.4, Cd-O(keto): ~2.5 | dongguk.edu |

Solution State Coordination Behavior (Potentiometric Studies)

Potentiometric titration is a powerful technique used to study the formation and stability of metal complexes in solution. By monitoring the pH of a solution containing the metal ion and the ligand as a standard base is added, the protonation constants of the ligand and the stability constants of the metal-ligand complexes can be determined. nih.govijnrd.org

Studies on various pyrazolone (B3327878) derivatives with transition metal ions have shown that the stability of the formed complexes often follows the Irving-Williams series: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. nih.gov The thermodynamic parameters of complexation, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can also be calculated from stability constants determined at different temperatures. nih.govscirp.org These parameters provide insight into the nature of the metal-ligand bonding and the driving forces for complex formation. For many pyrazolone complexes, the formation has been found to be a spontaneous process (negative ΔG) and entropically favorable (positive ΔS). nih.gov

Theoretical Modeling of Coordination Modes and Electronic Structures

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insight into the electronic structure and bonding of metal complexes. nih.govnih.gov Theoretical modeling can be used to predict the most stable coordination modes, calculate geometric parameters, and analyze the nature of the metal-ligand bonds. researchgate.net

For pyrazole-based ligands, DFT calculations have been employed to:

Optimize Geometries: Theoretical calculations can predict the bond lengths and angles of metal complexes, which can then be compared with experimental data from X-ray crystallography. nih.govnih.gov

Analyze Frontier Molecular Orbitals: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. This information is crucial for understanding the electronic transitions observed in UV-Vis spectra and predicting the reactivity of the complex. nih.gov

These theoretical studies help to build a complete picture of the coordination chemistry of ligands like this compound, explaining the experimental observations and predicting the properties of new, yet-to-be-synthesized complexes. mdpi.com

Catalysis Research on Metal Complexes of this compound Remains an Unexplored Frontier

Despite the broad interest in the catalytic applications of metal complexes containing pyrazole-based ligands, a comprehensive search of scientific literature reveals a notable absence of published research specifically investigating the catalytic activity of metal complexes derived from this compound.

While the field of coordination chemistry has extensively explored the use of various pyrazole derivatives as ligands for catalytic processes, this specific compound has not been the subject of detailed catalytic studies. Pyrazole-containing ligands are well-regarded for their versatility in stabilizing a wide range of transition metal ions and for their role in facilitating various catalytic transformations. These include, but are not limited to, carbon-carbon coupling reactions, oxidation, hydrogenation, and polymerization. The electronic and steric properties of the pyrazole ring can be readily tuned, which in turn influences the catalytic performance of the resulting metal complexes.

The broader class of pyrazole-carboxylate ligands, which share functional similarities with this compound, has been investigated for the construction of coordination polymers and metal-organic frameworks with potential applications in catalysis. However, the specific structural features of this compound—namely the methyl group on the pyrazole ring and the butanoic acid substituent at the 1-position—would be expected to impart unique steric and electronic effects on its metal complexes. These specific attributes could potentially lead to novel catalytic activities and selectivities.

The absence of dedicated research on the catalytic applications of metal complexes of this compound suggests that this is a nascent or as-yet-unexplored area of investigation. Consequently, there are no available data tables, detailed research findings, or specific examples of catalytic reactions in which these complexes have been employed. Future research in this area would be necessary to elucidate the potential of these specific metal complexes as catalysts and to understand how their unique structural characteristics influence their reactivity and catalytic efficacy.

Applications of 2 3 Methyl 1h Pyrazol 1 Yl Butanoic Acid in Materials Science Research

Use in the Synthesis of Novel Organic Materials and Polymers

Pyrazole (B372694) derivatives are versatile building blocks for the synthesis of a variety of organic materials and polymers due to their aromaticity, thermal stability, and ability to participate in various chemical reactions. The carboxylic acid and methyl groups on 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid could serve as functional handles for polymerization or incorporation into larger molecular frameworks.

Research has demonstrated the synthesis of microporous organic polymers (MOPs) using pyrazole-based building units. For instance, a microporous pyrazole-based polymer (MOP-PZ) was synthesized through the Scholl coupling polymerization of 3,5-diphenyl-1H-pyrazole. acs.org This polymer exhibited good thermal stability, decomposing above 350 °C, and a notable CO2 capturing capacity. acs.org The presence of the pyrazole ring contributes to the framework's rigidity and porosity.

Furthermore, pyrazole derivatives have been used to create polymers with specific thermal properties. For example, a methacrylate (B99206) polymer derived from a pyrazole compound, poly (1, 3-diphenyl-1H-pyrazol-5-yl methacrylate), has been synthesized and its thermal degradation kinetics studied. nih.gov This highlights the potential for creating polymers with tailored thermal stabilities by modifying the pyrazole structure. The butanoic acid moiety of the title compound could potentially be converted to a polymerizable group, such as an acrylate (B77674) or methacrylate, to produce novel polymers.

The synthesis of polyamides containing pyrazole rings has also been explored. These heterocyclic polyamides can exhibit high thermal stability, good solubility in organic solvents, and interesting optical properties. ias.ac.in The carboxylic acid group of this compound is ideally suited for the formation of amide bonds, suggesting its potential as a monomer in the synthesis of novel polyamides.

| Polymer Type | Pyrazole-Based Monomer | Key Properties | Potential Application |

|---|---|---|---|

| Microporous Organic Polymer (MOP) | 3,5-diphenyl-1H-pyrazole | High thermal stability (>350 °C), CO2 capture capacity | Gas storage and separation |

| Methacrylate Polymer | 1, 3-diphenyl-1H-pyrazol-5-yl methacrylate | Specific thermal degradation kinetics | Specialty plastics, coatings |

| Polyamide | Pyrazole-containing dicarboxylic acids or diamines | High thermal stability, solubility in organic solvents, optical properties | High-performance films, fibers, and coatings |

Integration into Composite Materials for Specific Research Purposes

The integration of pyrazole derivatives into composite materials is an area of research aimed at harnessing their unique properties for specific applications. While direct examples involving this compound are not available, studies on related compounds provide insight into this potential.

One common approach is the doping of pyrazoline derivatives into a polymer matrix to create thin films with specific optical properties. For example, pyrazoline derivatives have been incorporated as doped components in poly(methyl methacrylate) (PMMA) thin films to investigate their third-order nonlinear optical response. ias.ac.in This method allows for the creation of composite materials where the pyrazole compound imparts its functionality to the bulk properties of the polymer.

Furthermore, pyrazole-based microporous organic polymers can serve as a support matrix for nanoparticles, forming composite materials with enhanced catalytic or electronic properties. For instance, a pyrazole-based MOP has been used to anchor silver nanoparticles (Ag NPs). acs.org This hybrid material demonstrated efficient catalytic activity in the conversion of CO2 to alkynyl carboxylic acids. acs.org This suggests that polymers derived from this compound could potentially be used to create similar composite catalysts.

| Composite Material Type | Pyrazole Derivative | Matrix/Support | Research Purpose/Application |

|---|---|---|---|

| Doped Polymer Film | Pyrazoline derivatives | Poly(methyl methacrylate) (PMMA) | Investigation of non-linear optical properties |

| Nanoparticle-Polymer Hybrid | Microporous organic polymer from 3,5-diphenyl-1H-pyrazole | Silver Nanoparticles (Ag NPs) | Heterogeneous catalysis (CO2 conversion) |

Research into Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical data storage and signal processing. Pyrazole derivatives have emerged as a promising class of organic NLO materials due to their tunable electronic properties.

Research has shown that pyrazole derivatives can exhibit significant third-order NLO responses. The NLO properties of a series of pyrazoline derivatives in doped poly(methyl methacrylate) thin films were investigated using the third-harmonic generation Maker fringes technique. ias.ac.in The study demonstrated a high dependence of the optical nonlinearity on the functional groups attached to the pyrazoline core, indicating that the NLO response can be tailored through molecular design. ias.ac.in

In another study, the NLO properties of (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole were investigated. nih.gov The two-photon absorption (2PA) cross-section and the first hyperpolarizability were determined using the Z-scan technique and hyper-Rayleigh scattering experiments, respectively. nih.gov The results were supported by theoretical calculations, providing a comprehensive understanding of the molecule's NLO behavior. nih.gov

The presence of a donor-π-acceptor (D-π-A) structure is often key to achieving high NLO activity in organic molecules. The pyrazole ring can act as part of the π-conjugated bridge, and the substituents on the ring can function as donor or acceptor groups. In this compound, the pyrazole ring itself is electron-rich, and the butanoic acid group could be modified to enhance the molecule's NLO properties.

| Pyrazole Derivative | NLO Property Investigated | Experimental Technique | Key Finding |

|---|---|---|---|

| Various pyrazoline derivatives | Third-order nonlinear susceptibility | Third-Harmonic Generation (THG) Maker Fringes | NLO response is highly dependent on molecular functionalization. |

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | Two-photon absorption (2PA) and first hyperpolarizability (β) | Z-scan and Hyper-Rayleigh Scattering (HRS) | Showed significant 2PA cross-section and hyperpolarizability. |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

Current synthetic strategies for pyrazole (B372694) carboxylic acids often involve multi-step processes. researchgate.net Future research could focus on developing more efficient and innovative synthetic routes to 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid. One-pot synthesis methodologies, which combine multiple reaction steps into a single procedure, could significantly improve efficiency and yield. rsc.org Green chemistry principles could also be applied, utilizing environmentally benign solvents and catalysts to create more sustainable synthetic pathways. researchgate.net

Furthermore, exploring novel starting materials and catalytic systems could lead to the discovery of entirely new synthetic approaches. For instance, the use of transition-metal catalysts has shown promise in the synthesis of other pyrazole derivatives and could be adapted for this specific compound. mdpi.com The development of asymmetric synthetic routes would also be a significant advancement, allowing for the selective production of specific stereoisomers, which is often crucial for biological applications.

Advanced Mechanistic Elucidation in Complex Biological Systems (Non-Clinical)

The biological activities of pyrazole derivatives are well-documented, with applications ranging from pharmaceuticals to agrochemicals. pharmaguideline.comjetir.orgnbinno.com However, the specific interactions of this compound within biological systems remain unknown. Future non-clinical research should aim to elucidate its mechanism of action at a molecular level.

Advanced spectroscopic techniques, such as NMR and mass spectrometry, combined with computational modeling, could be employed to identify potential biological targets and understand the compound's binding modes. Investigating its effects on various enzymatic pathways and cellular processes could reveal novel biological functions. nih.gov Understanding these fundamental interactions is a critical step in assessing the compound's potential for future therapeutic or biotechnological applications.

Exploration of Diverse Chemical Reactivity

The pyrazole ring is a versatile scaffold for chemical modifications. chemicalbook.comguidechem.com Future studies should explore the diverse chemical reactivity of this compound to generate a library of novel derivatives. The carboxylic acid group provides a reactive handle for esterification, amidation, and other transformations, allowing for the synthesis of a wide range of functionalized analogues. researchgate.net

Furthermore, the pyrazole ring itself can undergo various reactions, including electrophilic substitution. numberanalytics.com Investigating these reactions could lead to the development of new compounds with unique properties. The insights gained from these reactivity studies would be invaluable for designing molecules with tailored characteristics for specific applications.

Computational Design and Predictive Modeling of New Analogues

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties. eurasianjournals.com Future research should leverage these tools to design and predict the properties of new analogues of this compound. Quantitative structure-activity relationship (QSAR) modeling can be used to establish correlations between the chemical structure and biological activity, guiding the design of more potent compounds. researchgate.net

Molecular docking and molecular dynamics simulations can predict the binding affinity and interaction of new analogues with specific biological targets. nih.govrsc.org These computational approaches can significantly accelerate the discovery and optimization of new compounds, reducing the need for extensive experimental screening. researchgate.net

Potential for Functional Material Integration and Performance Enhancement

Pyrazole derivatives have found applications in materials science, for instance as fluorescent dyes and corrosion inhibitors. jetir.org The unique structural and electronic properties of this compound could make it a valuable component in the development of novel functional materials.

Future research could explore its integration into polymers, metal-organic frameworks (MOFs), and other materials to enhance their performance. For example, its ability to coordinate with metal ions could be exploited in the design of new catalysts or sensors. nih.gov Investigating its optical and electronic properties could also reveal potential applications in optoelectronic devices. The exploration of this compound in the context of materials science represents a promising and largely untapped area of research. nbinno.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling pyrazole derivatives with butanoic acid precursors. For example, a multi-step approach may include (i) alkylation of 3-methyl-1H-pyrazole with a brominated butanoic acid ester, followed by (ii) hydrolysis to yield the carboxylic acid. Optimization of reaction temperature (e.g., 40–100°C) and catalysts (e.g., palladium acetate) can improve yields . Purification via crystallization or column chromatography is critical, as impurities like unreacted pyrazole or ester intermediates may persist .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of pyrazole substitution and butanoic acid chain integrity. Key signals include the pyrazole C-H (δ 6.5–7.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm) .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., brominated byproducts in halogenated analogs) .

- X-ray Crystallography : Resolves stereochemical ambiguities using SHELX software for refinement, particularly if the compound crystallizes in a chiral space group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between predicted and observed NMR peaks may arise from dynamic effects (e.g., tautomerism in pyrazole rings) or crystallographic disorder. Strategies include:

- Variable Temperature NMR : Identifies tautomeric equilibria by observing signal coalescence at elevated temperatures .

- DFT Calculations : Predicts theoretical NMR shifts for comparison with experimental data, addressing ambiguities in substituent positioning .

- Single-Crystal Analysis : Resolves stereochemical conflicts via SHELXL refinement, especially for derivatives with multiple stereocenters .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

- Methodological Answer :

- Core Modifications : Introduce substituents at the pyrazole N1 or C3 positions (e.g., halogens, methyl groups) to assess steric/electronic effects on bioactivity. For example, bromination at C4 of the pyrazole ring enhances electrophilicity .

- Side-Chain Functionalization : Replace the butanoic acid with ester or amide analogs to probe metabolic stability. Evidence from branched carboxylic acid syntheses suggests tert-butyl esters improve lipophilicity .

- Biological Assays : Test derivatives against target enzymes (e.g., histamine H2 receptors) using radiolabeled ligands or fluorescence-based binding assays .

Q. How can researchers address challenges in achieving high enantiomeric purity for chiral derivatives?

- Methodological Answer :

- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) to separate enantiomers of methyl esters .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps to enforce stereocontrol .

- Circular Dichroism (CD) : Monitors enantiomeric excess by comparing Cotton effects with reference compounds .

Data Interpretation & Optimization

Q. What experimental controls are critical when analyzing biological activity data for this compound?

- Methodological Answer :

- Negative Controls : Include solvent-only (e.g., DMSO) and scrambled analogs to rule out nonspecific effects .

- Positive Controls : Use established inhibitors (e.g., cimetidine for H2 receptor studies) to validate assay sensitivity .

- Dose-Response Curves : Ensure linearity across 3–5 log units to calculate accurate IC50 values .

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses in receptor active sites (e.g., histamine H2 receptor). Focus on hydrogen bonding between the carboxylic acid and conserved residues (e.g., Asp98) .

- MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, identifying key hydrophobic contacts with pyrazole methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.